n-Ethyl-2-hydroxyacetamide
Overview
Description
n-Ethyl-2-hydroxyacetamide is an organic compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the carbon atom adjacent to the carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Ethyl-2-hydroxyacetamide can be synthesized through the reaction of ethylamine with glyoxylic acid. The reaction typically involves the following steps:
- Ethylamine is reacted with glyoxylic acid in the presence of a suitable solvent such as water or ethanol.
- The reaction mixture is heated to a temperature of around 60-80°C for several hours.
- The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: n-Ethyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of n-ethyl-2-oxoacetamide.
Reduction: The carbonyl group can be reduced to form n-ethyl-2-hydroxyethylamine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: n-Ethyl-2-oxoacetamide
Reduction: n-Ethyl-2-hydroxyethylamine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
n-Ethyl-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme kinetics and as a substrate for certain biochemical reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Ethyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
n-Ethyl-2-hydroxyacetamide can be compared with other similar compounds such as:
n-Methyl-2-hydroxyacetamide: Similar structure but with a methyl group instead of an ethyl group.
n-Propyl-2-hydroxyacetamide: Similar structure but with a propyl group instead of an ethyl group.
2-Hydroxyacetamide: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: this compound is unique due to the presence of the ethyl group, which imparts specific chemical and physical properties. This makes it more hydrophobic compared to its methyl and propyl analogs, influencing its solubility and reactivity .
Properties
IUPAC Name |
N-ethyl-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVOWKVXWMUGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66223-75-4 | |
Record name | N-ethyl-2-hydroxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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